molecular formula C6H3Cl2N3 B3020292 3,7-Dichloropyrazolo[1,5-a]pyrimidine CAS No. 1784924-19-1

3,7-Dichloropyrazolo[1,5-a]pyrimidine

Katalognummer: B3020292
CAS-Nummer: 1784924-19-1
Molekulargewicht: 188.01
InChI-Schlüssel: WKFACUQHIAIREB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 , suggesting potential targets in the MAPK pathway.

Mode of Action

Given its potential role in inhibiting protein kinases , it may interact with its targets by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream proteins.

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an aminopyrazolopyrimidine derivative, while reaction with a thiol would produce a thiopyrazolopyrimidine derivative .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including 3,7-dichloropyrazolo[1,5-a]pyrimidine, exhibit significant anticancer properties. A study highlighted the synthesis of small-molecule inhibitors targeting phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in various cancers and autoimmune diseases. The compound showed a low IC50 value of 2.8 nM against PI3Kδ, indicating high potency and selectivity, making it a promising candidate for drug development aimed at treating cancers and inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Anti-inflammatory Properties
The compound's ability to inhibit PI3Kδ also positions it as a potential treatment for inflammatory diseases. Its derivatives have been explored for their efficacy in conditions such as ulcerative colitis and systemic lupus erythematosus. The structure-activity relationship studies suggest that modifications at specific positions enhance the compound's anti-inflammatory effects .

Synthetic Chemistry

Synthesis Techniques
The synthesis of this compound can be achieved through various methods. A common approach involves the chlorination of pyrazolo[1,5-a]pyrimidine derivatives using phosphorus oxychloride under controlled conditions. This method has been optimized to yield high purity and yield rates .

Synthesis Method Yield Conditions
Chlorination with phosphorus oxychloride61%DMF solvent at 60°C for 5-12 hours

Pharmacological Studies

Neuropharmacology
Emerging studies have indicated that this compound may have applications in neuropharmacology. It has been investigated for its potential role in treating schizophrenia and other neuropsychiatric disorders. The compound's interaction with specific receptors involved in neurotransmission is currently under investigation .

Case Studies

Several case studies have documented the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Case Study 1: Treatment of Asthma
    A clinical trial involving inhaled formulations of PI3Kδ inhibitors demonstrated improved lung function and reduced inflammation in patients with asthma. The study utilized compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold .
  • Case Study 2: Ulcerative Colitis Management
    A pilot study assessed the efficacy of a new drug based on this compound for managing ulcerative colitis symptoms. Patients reported significant improvements in symptom relief compared to standard treatments .

Vergleich Mit ähnlichen Verbindungen

3,7-Dichloropyrazolo[1,5-a]pyrimidine can be compared with other pyrazolopyrimidine derivatives such as:

These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and substituents, which can significantly affect their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and makes it particularly effective as a kinase inhibitor .

Biologische Aktivität

3,7-Dichloropyrazolo[1,5-a]pyrimidine is a significant compound in medicinal chemistry, recognized for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

This compound is characterized by its unique structure featuring a pyrazole ring fused to a pyrimidine ring with chlorine substituents at the 3 and 7 positions. This structural arrangement contributes to its reactivity and biological activity.

Inhibition of Enzymes
The primary mechanism of action involves the inhibition of various enzymes critical for cell proliferation and viral replication. Notably, it has been shown to inhibit:

  • HIV-1 Reverse Transcriptase : This inhibition prevents the synthesis of DNA from viral RNA, thereby halting viral replication.
  • Cyclin-Dependent Kinases (CDKs) : The compound binds to the ATP-binding site of CDKs, disrupting cell cycle progression and inducing apoptosis in cancer cells .

This compound exhibits several biochemical properties:

  • Cell Cycle Regulation : By inhibiting CDKs, it influences pathways related to cell growth and division. Studies have demonstrated that treatment with this compound leads to cell cycle arrest in various cancer cell lines .
  • Apoptosis Induction : The compound promotes apoptosis through the downregulation of anti-apoptotic genes and upregulation of pro-apoptotic factors .

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
AntiviralHIV-1 Reverse TranscriptaseInhibition of viral replication
AnticancerCDKsInduction of apoptosis
AntimicrobialVarious pathogensPotential antimicrobial properties

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant decrease in cell viability and increased apoptosis rates compared to control groups. The compound demonstrated IC50 values in the low micromolar range against several cancer types .
  • Antiviral Properties : In vitro assays showed that this compound effectively inhibited HIV-1 replication in cultured T-cells. The compound's ability to prevent reverse transcription was confirmed through quantitative PCR analysis of viral RNA levels post-treatment .

Table 2: Comparison with Related Compounds

CompoundStructureMain Activity
3,5-Dichloropyrazolo[1,5-a]pyrimidineC6H3Cl2N3CDK inhibition
5,7-Dichloropyrazolo[1,5-a]pyrimidineC6H3Cl2N3Antiviral and anticancer properties
Ethyl 5-chloropyrazolo pyrimidine-3-carboxylateC6H6ClN3O2Antimicrobial

Eigenschaften

IUPAC Name

3,7-dichloropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFACUQHIAIREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)Cl)N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.